Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride
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Overview
Description
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a butyl group at position 1 and a p-propoxyphenyl group at position 4, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The butyl group is introduced at position 1 through a nucleophilic substitution reaction using butyl halides.
Introduction of the p-Propoxyphenyl Group: The p-propoxyphenyl group is introduced at position 4 through a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or p-propoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Imidazole, 1-butyl-4-(p-methoxyphenyl)-, hydrochloride
- Imidazole, 1-butyl-4-(p-ethoxyphenyl)-, hydrochloride
- Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride
Uniqueness
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride is unique due to the specific combination of the butyl and p-propoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.
Properties
CAS No. |
40405-65-0 |
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Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
1-butyl-4-(4-propoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-3-5-10-18-12-16(17-13-18)14-6-8-15(9-7-14)19-11-4-2;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H |
InChI Key |
MXOWJKWJVWHRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC.Cl |
Origin of Product |
United States |
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